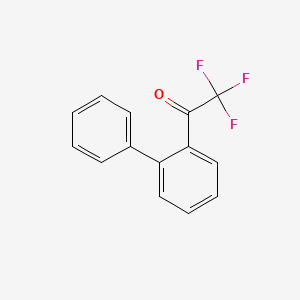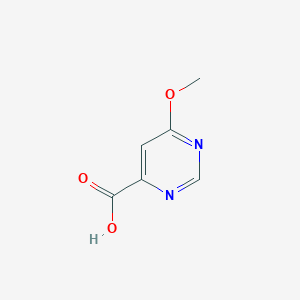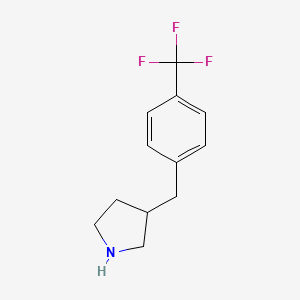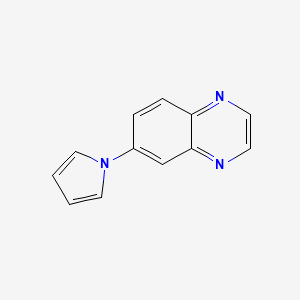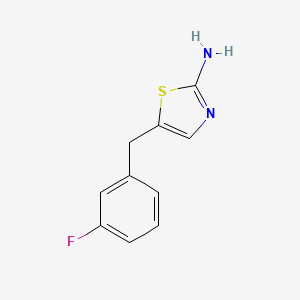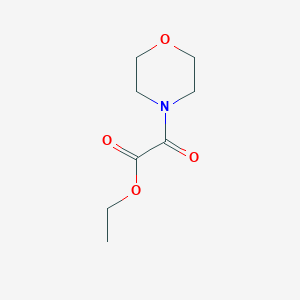
吗啉-4-基(氧代)乙酸乙酯
描述
Ethyl morpholin-4-yl(oxo)acetate is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl morpholin-4-yl(oxo)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl morpholin-4-yl(oxo)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗真菌应用
吗啉-4-基(氧代)乙酸乙酯衍生物的一个值得注意的应用是在抗真菌剂的开发中。研究人员已经发现对念珠菌属具有杀真菌活性的衍生物,以及对各种真菌(包括霉菌和皮肤癣菌)具有更广泛的抗真菌活性。这些化合物在体外表现出显着的活性,并在系统性念珠菌感染的小鼠模型中降低真菌载量方面表现出体内疗效 (Bardiot 等人,2015).
合成和结构分析
在化学合成和结构分析领域,吗啉-4-基(氧代)乙酸乙酯衍生物已被合成和表征,以探索其结构性质。研究集中于研究这些衍生物的立体化学性质,并通过 X 射线分析和其他光谱方法了解它们的分子结构。这项研究有助于更广泛地了解如何修饰这些化合物并在各种治疗背景下利用它们 (El-Samahy, 2005).
抗癌研究
另一个重要的研究领域涉及探索吗啉-4-基(氧代)乙酸乙酯衍生物作为潜在的抗癌剂。这些化合物已针对各种癌细胞系评估其细胞毒活性,对特定的激酶靶标表现出有效的抑制活性。这项研究表明这些衍生物在开发有效的抗癌疗法中的潜力 (Riadi 等人,2021).
抗炎和镇痛作用
吗啉-4-基(氧代)乙酸乙酯的衍生物也因其抗炎和镇痛作用而受到研究。该领域的研究所强调了这些化合物作为双效抑制剂的潜力,靶向参与炎症和疼痛的特定酶。这些发现表明在治疗炎性疾病和与疼痛相关的疾病中可能的应用 (Can 等人,2017).
作用机制
Target of Action
The primary targets of Ethyl morpholin-4-yl(oxo)acetate are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This suggests that Ethyl morpholin-4-yl(oxo)acetate may also interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of Ethyl morpholin-4-yl(oxo)acetate’s action are currently unknown. Given its structural similarity to indole derivatives, it may exhibit a broad spectrum of biological activities .
生化分析
Biochemical Properties
Ethyl morpholin-4-yl(oxo)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with hydrolase enzymes, which catalyze the hydrolysis of chemical bonds. The compound can act as a substrate for these enzymes, leading to the formation of morpholine derivatives . Additionally, ethyl morpholin-4-yl(oxo)acetate can interact with proteins involved in cellular signaling pathways, influencing their activity and function.
Cellular Effects
Ethyl morpholin-4-yl(oxo)acetate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in cell proliferation and apoptosis . This modulation can lead to changes in cell growth and survival, making ethyl morpholin-4-yl(oxo)acetate a potential candidate for cancer research and therapy.
Molecular Mechanism
The molecular mechanism of action of ethyl morpholin-4-yl(oxo)acetate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, ethyl morpholin-4-yl(oxo)acetate can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, the compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl morpholin-4-yl(oxo)acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ethyl morpholin-4-yl(oxo)acetate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of byproducts that may have different biological activities . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl morpholin-4-yl(oxo)acetate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At high doses, ethyl morpholin-4-yl(oxo)acetate can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes.
Metabolic Pathways
Ethyl morpholin-4-yl(oxo)acetate is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of ethyl morpholin-4-yl(oxo)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, ethyl morpholin-4-yl(oxo)acetate can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s biological activity and effects.
Subcellular Localization
Ethyl morpholin-4-yl(oxo)acetate exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, ethyl morpholin-4-yl(oxo)acetate may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can impact cellular metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
ethyl 2-morpholin-4-yl-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-2-13-8(11)7(10)9-3-5-12-6-4-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHBZMGEGJKXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304407 | |
| Record name | Ethyl α-oxo-4-morpholineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20943-61-7 | |
| Record name | Ethyl α-oxo-4-morpholineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20943-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α-oxo-4-morpholineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

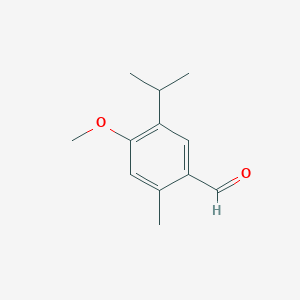
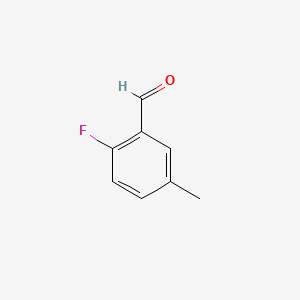

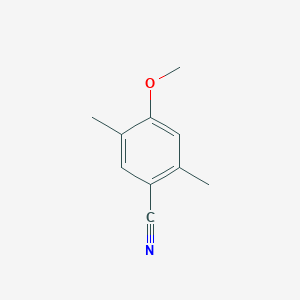
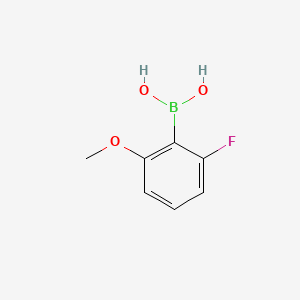
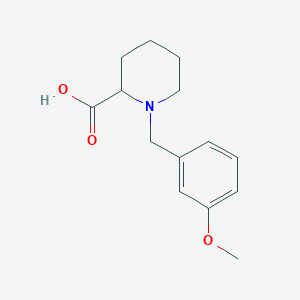
![(E)-1-(2-naphthyl)-3-[4-(trifluoromethoxy)anilino]-2-buten-1-one](/img/structure/B1307359.png)
